REACTION_CXSMILES
|
[NH2:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][NH:4][CH2:5][CH2:6][O:7][CH3:8].[C:15](=S)=[S:16]>C1(C)C(C)=CC=CC=1>[CH3:8][O:7][CH2:6][CH2:5][N:4]1[CH2:3][CH:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:1][C:15]1=[S:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CNCCOC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for four hours
|
Duration
|
4 h
|
Name
|
|
Type
|
|
Smiles
|
COCCN1C(NC(C1)C1=CC=CC=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |